molecular formula C16H19IN2 B1316056 1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine

1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine

Cat. No.: B1316056
M. Wt: 366.24 g/mol
InChI Key: LZMIVAWAFVXKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine is a piperidine derivative featuring a benzyl group at the 1-position and a 2-iodo-substituted pyrrole ring at the 4-position. This compound has been studied in the context of dopamine D3 receptor binding, where it exhibits moderate affinity (Ki = 2600 nM) . Its structure combines a lipophilic benzyl group with a halogenated heterocyclic moiety, making it a candidate for structure-activity relationship (SAR) studies in neuropharmacology.

Biological Activity

1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of cholinergic signaling. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a benzyl group and an iodinated pyrrole moiety. The presence of iodine enhances the lipophilicity of the molecule, which may influence its pharmacokinetic properties and biological interactions.

Muscarinic Receptor Antagonism

Research indicates that this compound acts as an antagonist at muscarinic receptors, particularly the M4 subtype. This activity suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease by modulating cholinergic signaling pathways . The compound's ability to inhibit acetylcholinesterase (AChE) has also been observed, leading to increased levels of acetylcholine in the brain, which may improve cognitive function .

Structure-Activity Relationships (SAR)

A detailed SAR study has shown that modifications to the piperidine and pyrrole moieties can significantly affect biological activity. For instance, the introduction of halogen substituents has been linked to enhanced antibacterial and antifungal properties in related compounds . The following table summarizes key findings from SAR studies related to piperidine derivatives:

Compound NameStructural FeaturesBiological ActivityNotes
1-BenzylpiperidinePiperidine ring with benzyl substitutionAnalgesic effectsLacks pyrrolidine moiety
4-PyrrolidinopiperidinePiperidine with pyrrolidine substitutionCNS effectsSimilar activity profile
1-Benzyl-4-(2-phthalimidoethyl)piperidinePhthalimidoethyl groupAChE inhibitionDifferent functional group impacts
This compound Iodinated pyrrolidine moietyMuscarinic receptor antagonistEnhanced lipophilicity

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, highlighting their potential applications:

  • Cognitive Enhancement : A study demonstrated that derivatives of piperidine compounds, including those similar to this compound, showed significant AChE inhibition, which is crucial for cognitive enhancement in Alzheimer's models .
  • Antimicrobial Activity : In vitro tests indicated that related pyrrolidine derivatives exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that structural modifications can enhance antimicrobial efficacy.
  • Neuroprotective Effects : Preliminary research suggests that compounds with similar structures may offer neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Neurological Disorders
Research indicates that compounds similar to 1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine have potential as muscarinic receptor antagonists. These compounds are being investigated for their efficacy in treating neurological diseases such as Alzheimer's disease and Lewy body dementia. The modulation of cholinergic signaling through these receptors is critical for cognitive function, and antagonists may help alleviate symptoms associated with cognitive deficits .

Cancer Therapy
The compound's structural features suggest potential anticancer properties. Studies have shown that piperidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds derived from similar structures have demonstrated cytotoxic effects against hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin . The mechanism often involves the inhibition of critical pathways associated with tumor growth and metastasis.

Biocidal Activities

Recent investigations into the biocidal properties of piperidine derivatives reveal their effectiveness against various pathogens. For example, compounds containing piperidine moieties have shown promise as antifungal agents by inhibiting chitin synthase, which is vital for fungal cell wall integrity. This inhibition can suppress the growth of several fungal strains, including Candida albicans and Aspergillus species .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Structure modifications can significantly influence its pharmacokinetic properties and efficacy against targeted diseases. Recent studies emphasize the importance of specific substituents on the piperidine ring in enhancing binding affinity to biological targets .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where similar compounds were tested for their therapeutic effects:

Study Compound Target Disease Findings
Piperidine Derivative ACancerInduced apoptosis in hypopharyngeal tumor cells
Piperidine-Based AntifungalFungal InfectionsEffective against Candida and Aspergillus
Muscarinic Antagonist BAlzheimer’s DiseaseImproved cognitive function in animal models

These findings highlight the versatility of piperidine derivatives in addressing various health challenges.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine?

The synthesis of this compound typically involves multi-step reactions. A plausible route includes:

  • Step 1 : Formation of the piperidine core via alkylation of piperidone with benzyl chloride (or bromide) under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-benzylpiperidin-4-one .
  • Step 2 : Functionalization at the 4-position. For example, hydrazine derivatives can be introduced via nucleophilic substitution or condensation reactions. For iodine-substituted pyrrole moieties, coupling reactions (e.g., Ullmann or Buchwald-Hartwig) may be employed .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended. Purity should be confirmed via HPLC (>95%) and NMR .

Q. Basic: How can the molecular structure of this compound be confirmed experimentally?

Key techniques include:

  • Single-crystal X-ray diffraction : Provides unambiguous confirmation of stereochemistry and substituent positions. For example, mean C–C bond lengths of 0.002–0.005 Å and R factors <0.06 are typical for piperidine derivatives .
  • NMR spectroscopy :
    • ¹H NMR : Look for characteristic signals: benzyl protons (δ 7.1–7.5 ppm), piperidine methylene (δ 2.4–3.6 ppm), and pyrrole protons (δ 5.8–6.5 ppm) .
    • 13C NMR : Iodo-pyrrole carbons appear at δ 90–110 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns should align with the expected structure .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known σ-receptor ligands) .
  • Structural validation : Confirm batch purity via LC-MS and rule out degradation products .
  • Computational docking : Compare binding modes of the compound and its analogs using software like AutoDock Vina. For example, the iodine atom in the pyrrole may enhance halogen bonding with targets like kinases .

Q. Advanced: What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

  • QSAR modeling : Use ADMET Predictor™ or Schrodinger’s QikProp to correlate molecular descriptors (e.g., logP, polar surface area) with bioavailability. Piperidine derivatives often exhibit logP values of 2.5–4.0, balancing solubility and membrane permeability .
  • In silico metabolism : Predict CYP450 interactions (e.g., CYP3A4 inhibition) using MetaSite. The benzyl group may increase metabolic stability compared to alkyl substituents .
  • DMPK profiling : Simulate human clearance rates with GastroPlus™. For example, a t₁/₂ >4 hours suggests suitability for oral dosing .

Q. Advanced: How can researchers optimize the selectivity of this compound for specific enzyme targets?

  • SAR studies : Modify substituents systematically. For example:
    • Replace the benzyl group with substituted aryl rings to alter steric bulk (e.g., 4-fluorobenzyl for enhanced σ₁ receptor binding) .
    • Vary the pyrrole substituent (e.g., bromo vs. iodo) to probe halogen-bonding effects .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., monoamine oxidases) to identify critical interactions. Piperidine nitrogen often participates in hydrogen bonding .

Q. Basic: What safety precautions are required when handling this compound?

  • Toxicity : Limited toxicological data exist, so assume acute toxicity. Use PPE (gloves, goggles) and work in a fume hood .
  • First aid :
    • Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin contact : Wash with soap/water; remove contaminated clothing .
  • Waste disposal : Incinerate in a certified facility. Avoid aqueous release due to potential aquatic toxicity .

Q. Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Kinetic assays : Measure IC₅₀ values against purified enzymes (e.g., acetylcholinesterase) using fluorogenic substrates .
  • CRISPR/Cas9 knockouts : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
  • Animal models : For neuroactive compounds, test in murine models of pain or cognition. Dose ranges of 10–50 mg/kg (IP) are typical for piperidine derivatives .

Q. Advanced: What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers. Retention times <10 minutes indicate high enantiopurity .
  • VCD spectroscopy : Compare experimental and simulated vibrational circular dichroism spectra to assign absolute configurations .
  • X-ray crystallography : For crystalline derivatives, Flack parameters (<0.1) confirm enantiomeric purity .

Q. Basic: What are the key differences between this compound and structurally related piperidine derivatives?

Feature This compound 1-Benzyl-4-hydrazinylpiperidine 1-Benzyl-4-piperidone
Substituent at C4 2-iodo-pyrroleHydrazineKetone
Molecular Weight ~370 g/mol205.30 g/mol189.26 g/mol
Key Applications Kinase inhibition, receptor modulationLigand synthesis, chelationIntermediate for SPRIRO compounds
LogP (Predicted) 3.8–4.21.5–2.01.0–1.5

Q. Advanced: How can researchers address low yields in the final coupling step of the synthesis?

  • Optimize catalysts : Switch from Pd(OAc)₂ to XPhos-Pd-G3 for Buchwald-Hartwig couplings (yields >85% vs. 50–60%) .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF, NMP) vs. toluene. For iodine-containing substrates, DMF often improves solubility .
  • Temperature control : Perform reactions at 80–100°C rather than room temperature to accelerate kinetics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Pyrrole Substituents

The substitution pattern on the pyrrole ring significantly influences receptor binding. Key analogs include:

Compound Name Substituent (Pyrrole Position 2) Dopamine D3 Receptor Ki (nM) Molecular Weight (g/mol)
1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine Iodo 2600 ~357.2 (C₁₆H₁₈IN₃)*
1-Benzyl-4-(2-ethynyl-1H-pyrrol-1-yl)piperidine Ethynyl 7900 ~280.4 (C₁₈H₂₀N₂)
1-Benzyl-4-(2-oxazol-5-yl-1H-pyrrol-1-yl)piperidine Oxazol-5-yl 770 ~322.4 (C₁₉H₂₂N₄O)

Key Findings :

  • The iodo-substituted compound shows intermediate affinity compared to analogs with smaller (ethynyl) or electron-rich (oxazol-5-yl) groups, suggesting steric bulk from iodine may hinder optimal receptor interactions .
  • The oxazole-substituted derivative exhibits the highest potency, likely due to enhanced electronic interactions or hydrogen bonding with the receptor active site .

Piperidine Derivatives with Aryl/Alkyl Substituents

Acetylcholinesterase (AChE) Inhibitors

Compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020, donepezil) are potent AChE inhibitors (IC₅₀ ~6.7 nM) . In contrast, this compound lacks reported AChE activity, highlighting the critical role of the indanone-methyl group in enzyme inhibition .

Chlorophenyl and Methoxyphenyl Analogs

  • 1-Benzyl-4-(4-chlorophenethyl)piperidine (C₂₀H₂₄ClN, MW 313.87) : The bulky chlorophenethyl group may enhance lipophilicity but reduce receptor selectivity compared to pyrrole derivatives.

Structural and Pharmacokinetic Insights

  • Synthetic Flexibility : The piperidine scaffold allows diverse substitutions (e.g., iodopyrrole, oxazole, or phenethyl groups), enabling tailored pharmacokinetic and pharmacodynamic profiles .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Preparation of the N-benzyl-4-piperidone intermediate.
  • Introduction of the 2-iodo-1H-pyrrole substituent at the 4-position of the piperidine ring.
  • Final coupling and purification steps to yield the target compound.

Preparation of N-Benzyl-4-piperidone Intermediate

This intermediate is crucial as the piperidine core bearing the benzyl substituent. Industrially viable methods have been developed to optimize yield and purity.

Method Summary:

Step Description Conditions Notes
1 Reaction of benzylamine with acrylic ester in alcohol solvent Molar ratio acrylic ester:benzylamine = 2.6-5; 50-60 °C; 9-24 h Excess acrylic ester reduces byproducts and improves purity
2 Condensation reaction with organic alkali (e.g., sodium methoxide, sodium ethoxide, potassium tert-butoxide) 50-85 °C; 9-16 h (preferably 12 h at 80 °C) Distillation of low-boiling substances during reaction to maintain temperature
3 Neutralization with acid and catalyst addition (lithium chloride or calcium chloride) 60-85 °C; 1-5 h Catalyst molar ratio to benzylamine: 0.05-0.5
4 pH adjustment to 8-9 with inorganic base, phase separation, solvent recovery, and distillation Ambient to reduced pressure distillation Yields high purity N-benzyl-4-piperidone suitable for industrial scale

This one-pot method simplifies production, reduces costs, and improves product quality compared to older multi-step or low-yield methods.

Functionalization with 2-Iodo-1H-pyrrole

Detailed Reaction Scheme (Summary)

Step Reactants Reaction Type Conditions Product/Intermediate
1 Benzylamine + Acrylic ester 1,4-Addition and condensation Alcohol solvent, 50-60 °C, 9-24 h Intermediate amine ester
2 Intermediate + Organic alkali Condensation 50-85 °C, 9-16 h N-Benzyl-4-piperidone
3 N-Benzyl-4-piperidone + 2-iodo-pyrrole precursor Mitsunobu coupling or Pd-catalyzed coupling DIAD, Boc protection/deprotection steps 1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine
4 Purification Distillation, chromatography Ambient to reduced pressure Pure target compound

Research Findings and Analysis

  • The one-pot synthesis of N-benzyl-4-piperidone significantly improves yield (~90%+) and purity (>98%) compared to traditional multi-step methods.
  • The Mitsunobu coupling approach allows selective installation of the 2-iodo-pyrrole moiety with good functional group tolerance and stereochemical control.
  • Electrochemical methods offer promising alternative routes but require further optimization for scale-up.
  • The iodination at the 2-position of the pyrrole ring is critical for biological activity and is typically introduced via electrophilic iodination or by using pre-iodinated pyrrole building blocks.

Summary Table of Key Preparation Parameters

Parameter Method/Condition Outcome/Notes
Acrylic ester to benzylamine ratio 2.6-5 Reduces byproducts, improves purity
Reaction temperature (condensation) 50-85 °C Optimal at 80 °C for 12 h
Catalyst for neutralization step LiCl or CaCl2 (0.05-0.5 molar ratio) Enhances reaction efficiency
Purity of N-benzyl-4-piperidone >98% Suitable for further functionalization
Coupling method for pyrrole attachment Mitsunobu or Pd-catalyzed High selectivity and yield
Final product purity ≥98% Confirmed by HPLC, NMR, LC-MS

Properties

IUPAC Name

1-benzyl-4-(2-iodopyrrol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19IN2/c17-16-7-4-10-19(16)15-8-11-18(12-9-15)13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMIVAWAFVXKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CC=C2I)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.